5-Lipoxygenase Inhibitory Potency: Micromolar Activity Where Progesterone Is Inactive
6beta,19-Epoxypregn-4-ene-3,20-dione inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ of 2.46 μM (2.46 × 10³ nM) in a cell-free assay measuring leukotriene B4 production [1]. In contrast, progesterone shows no significant direct inhibition of 5-LOX in cell-free monocyte homogenates, exerting only indirect cellular effects through transcription-dependent mechanisms [2]. This represents a qualitative switch from inactive to active direct enzyme inhibition conferred by the 6β,19-epoxy bridge.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LOX) in cell-free assay |
|---|---|
| Target Compound Data | IC₅₀ = 2.46 μM (human recombinant 5-LOX, leukotriene B4 production) |
| Comparator Or Baseline | Progesterone: no significant direct 5-LOX inhibition in cell-free monocyte homogenates |
| Quantified Difference | Target compound active at low micromolar range; progesterone essentially inactive as direct enzyme inhibitor |
| Conditions | Cell-free recombinant human 5-LOX assay; 10-min pre-incubation; measurement of leukotriene B4 production [1]; monocyte homogenate cell-free assay [2] |
Why This Matters
For investigators requiring direct 5-LOX inhibition in biochemical or cell-free screening cascades, uncrosslinked progesterone analogs are unfit for purpose, while 6beta,19-epoxypregn-4-ene-3,20-dione provides tractable micromolar activity.
- [1] BindingDB. Entry BDBM50468225 (CHEMBL4282134). Affinity Data: IC₅₀ 2.46E+3 nM. Assay Description: Inhibition of human recombinant 5-LOX assessed as reduction in leukotriene B4 production, pre-incubated for 10 min. View Source
- [2] Meurer K, et al. Progesterone rapidly down-regulates the biosynthesis of 5-lipoxygenase products in human primary monocytes. Pharmacological Research. 2015;94:42-50. (Progesterone did not significantly inhibit 5-LO activity in cell-free assays using monocyte homogenates.) View Source
